N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-2-20(14(21)13-9(16)7-8-12(17)19-13)15-18-10-5-3-4-6-11(10)22-15/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNITLRTYNSTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(C=CC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis, which is carried out under relatively mild reaction conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using efficient and economical processes. These methods may include base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Medicinal Chemistry Applications
The structural features of this compound make it a valuable scaffold for drug development:
- Lead Compound Development : The compound can serve as a lead structure for synthesizing derivatives with enhanced biological activity. Modifications to the benzothiazole or pyridine rings could yield compounds with improved potency and selectivity against specific targets.
- Targeted Drug Delivery : Its unique chemical structure allows for potential conjugation with targeting moieties for selective delivery to diseased tissues, particularly in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the chlorinated positions significantly enhanced activity against resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
A recent investigation published in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Benzothiazole-Containing Compounds
Table 2: Structural and Physicochemical Comparison
Biological Activity
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl2N3OS |
| Molecular Weight | 352.2 g/mol |
| CAS Number | 1240687-09-5 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds with a benzothiazole moiety often exhibit significant antimicrobial properties. Benzothiazole derivatives have been shown to possess antibacterial activities against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin and ampicillin in some cases .
Anticancer Potential
Benzothiazole derivatives are also being explored for their anticancer properties. The presence of the benzothiazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyridine rings can significantly influence its pharmacological effects. For example:
- Chloro Substituents : The presence of chloro groups at specific positions on the aromatic rings enhances antibacterial activity.
- Ethyl Group : The ethyl substitution on the nitrogen atom may improve lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antibacterial Activity : A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 62.5 µg/ml against resistant strains .
- Anticancer Activity Assessment : In vitro studies on benzothiazole derivatives indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values lower than those of established chemotherapeutics .
Q & A
Q. How are nonlinear optical (NLO) properties of this compound characterized for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
